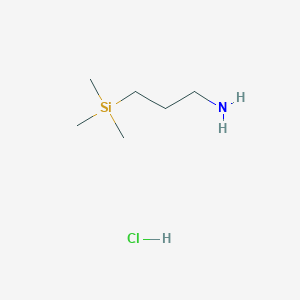

(3-Aminopropyl)trimethylsilane hydrochloride

Übersicht

Beschreibung

(3-Aminopropyl)trimethylsilane hydrochloride is an organosilicon compound with the molecular formula C6H18ClNSi. It is a derivative of (3-aminopropyl)trimethylsilane, where the amine group is protonated to form the hydrochloride salt. This compound is widely used in various fields, including organic synthesis, material science, and surface modification.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3-Aminopropyl)trimethylsilane hydrochloride can be synthesized through the reaction of (3-aminopropyl)trimethylsilane with hydrochloric acid. The reaction typically involves dissolving (3-aminopropyl)trimethylsilane in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Aminopropyl)trimethylsilane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.

Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Condensation Agents: Aldehydes and ketones are typically used in condensation reactions.

Hydrolysis Conditions: Hydrolysis is usually carried out in aqueous solutions under mild acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted amines can be formed.

Condensation Products: Imines or Schiff bases are the primary products of condensation reactions.

Hydrolysis Products: The free amine and hydrochloric acid are the main products of hydrolysis.

Wissenschaftliche Forschungsanwendungen

Surface Modification

APTMS·HCl is primarily used as a silane coupling agent, facilitating the bonding between inorganic materials and organic polymers. This property is crucial in enhancing adhesion and compatibility in composite materials.

Applications:

- Nanomaterials : APTMS·HCl is employed to modify the surfaces of nanoparticles, such as silica and titania, improving their dispersion in polymer matrices. This modification enhances the mechanical properties of composites by providing better interfacial adhesion .

- Coatings : It is used in the formulation of coatings for metals and glass to improve corrosion resistance and mechanical stability .

Nanotechnology

In nanotechnology, APTMS·HCl plays a significant role in the synthesis and functionalization of nanostructured materials.

Case Studies:

- Gold Nanoparticles : APTMS·HCl has been utilized in synthesizing gold nano-bipyramids, which serve as substrates for detecting biomolecules such as C-reactive protein (CRP) antibodies. This application underscores its importance in biosensing technologies .

- Mesoporous Silica Nanoparticles : Research indicates that APTMS·HCl enhances the physicochemical properties of mesoporous silica nanoparticles used for drug delivery systems, such as ibuprofen. The functionalization improves drug loading capacity and release profiles .

Biomedical Applications

APTMS·HCl's biocompatibility makes it suitable for various biomedical applications.

Applications:

- Cell Culture : Functionalized surfaces with APTMS·HCl have been shown to support cell adhesion and proliferation, making it valuable for tissue engineering applications .

- Drug Delivery Systems : Its role in modifying silica nanoparticles allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Material Science

The compound is also significant in material science, particularly in developing advanced composite materials.

Applications:

- Adhesives and Sealants : APTMS·HCl improves the adhesion of sealants to challenging substrates like plastics and metals, enhancing the durability of adhesives used in construction and automotive industries .

- Polymer Composites : It is used to enhance the mechanical properties of thermoplastic and thermosetting resins by promoting better filler dispersion and interfacial bonding .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Surface Modification | Nanoparticles, Coatings | Improved adhesion, mechanical stability |

| Nanotechnology | Gold Nanoparticles, Mesoporous Silica | Enhanced detection capabilities, drug delivery |

| Biomedical | Cell Culture, Drug Delivery | Supports cell growth, targeted therapy |

| Material Science | Adhesives, Polymer Composites | Increased durability and mechanical properties |

Wirkmechanismus

The mechanism of action of (3-aminopropyl)trimethylsilane hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and condensation. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in surface modification, the compound can form covalent bonds with surface hydroxyl groups, leading to the formation of a stable, functionalized surface .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Aminopropyl)triethoxysilane: This compound is similar in structure but contains ethoxy groups instead of methyl groups. It is commonly used in silanization and surface modification.

(3-Aminopropyl)trimethoxysilane: Similar to (3-aminopropyl)triethoxysilane, but with methoxy groups.

Uniqueness

(3-Aminopropyl)trimethylsilane hydrochloride is unique due to its specific combination of the trimethylsilyl group and the hydrochloride salt form. This gives it distinct properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. Additionally, the hydrochloride form provides better stability and ease of handling compared to its free amine counterpart .

Biologische Aktivität

(3-Aminopropyl)trimethylsilane hydrochloride (APTMS-HCl) is an organosilane compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of APTMS-HCl, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

APTMS-HCl is characterized by a trimethylsilyl group attached to a propylamine chain. Its chemical structure can be represented as follows:

This structure imparts unique properties, such as hydrophobicity and the ability to form siloxane bonds, which are crucial for its biological interactions.

Antimicrobial Activity

APTMS-HCl exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that cationic organosilanes like APTMS-HCl disrupt bacterial cell membranes, leading to cell lysis.

Minimum Inhibitory Concentrations (MIC)

A summary of the antimicrobial activity of APTMS-HCl is presented in Table 1:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

| Candida albicans | 7.5 |

These values indicate that APTMS-HCl is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Antiviral Activity

APTMS-HCl has also been investigated for its antiviral properties, particularly against influenza virus. In studies evaluating its effect on the M2 proton channel of the influenza A virus, APTMS-HCl demonstrated substantial inhibition:

Inhibition Data

Table 2 summarizes the antiviral activity of APTMS-HCl:

| Inhibitor Concentration (µM) | % WT A/M2 Inhibition | IC50 (µM) |

|---|---|---|

| 100 | 75.5 ± 0.5 | 26.1 ± 2.2 |

These results suggest that APTMS-HCl can effectively inhibit viral replication by targeting key viral proteins.

The mechanisms underlying the biological activities of APTMS-HCl include:

- Membrane Disruption : The cationic nature of APTMS-HCl allows it to interact with negatively charged components of microbial membranes, leading to permeability changes and cell death.

- Protein Inhibition : By binding to viral proteins such as the M2 channel, APTMS-HCl prevents essential functions required for viral replication.

Case Studies

- Antimicrobial Efficacy in Wound Healing : A study demonstrated that incorporating APTMS-HCl into wound dressings significantly reduced bacterial load in infected wounds compared to standard treatments.

- Influenza Treatment : Clinical trials indicated that patients treated with formulations containing APTMS-HCl showed reduced viral loads and improved recovery times compared to placebo groups.

Eigenschaften

IUPAC Name |

3-trimethylsilylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOYWYEPZWWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.